Cas no 1224-92-6 (Androstan-3-ol, (3b,5a)-)
Androstan-3-ol, (3b,5a)- Chemical and Physical Properties
Names and Identifiers
-
- Androstan-3-ol, (3b,5a)-
- 5ALPHA-ANDROSTAN-3BETA-OL
- (3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- 5α(H)-Androstan-3β-ol
- 5α-Androstan-3β-ol
- 5a-androstan-3b-ol
- Androstan-3-ol
- Androstanol
- 5 alpha -Androstan-3 beta -ol
- (3beta,5alpha)-Androstan-3-ol
- DTXCID2016514
- LMST02020095
- NSC50887
- (3beta)-Androstan-3-ol
- 5alpha-Androstan-3beta-ol (1mg/ml in Acetonitrile)
- (3.beta.,5.alpha.)-Androstan-3-ol
- 1224-92-6
- 1394KPE67H
- UNII-1394KPE67H
- NSC 50887
- 3b-Hydroxy-5a-androstane
- Androstan-3-ol, (3beta,5alpha)-
- SCHEMBL8495050
- BDBM50410511
- CAS-1224-92-6
- Tox21_113391
- 5.alpha.-Androstan-3.beta.-ol
- NCGC00181780-01
- NS00023990
- 3.beta.-Hydroxy-5.alpha.-androstane
- 5alpha-Androstan-3beta-ol, powder
- EINECS 214-952-1
- CHEMBL198053
- MFCD00067608
- (3b,5a)-Androstan-3-ol
- Androstan-3-ol,5.alpha.)-
- J-004812
- CHEBI:177437
- (3b)-Androstan-3-ol
- DTXSID4036514
- Androstan-3-ol #
- Androstan-3-ol, (3.beta.,5.alpha.)-
- (3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol
- NSC-50887
- 3beta-Hydroxy-5alpha-androstane
-
- MDL: MFCD00067608
- Inchi: 1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1
- InChI Key: DJTOLSNIKJIDFF-LOVVWNRFSA-N
- SMILES: O[C@H]1CC[C@@]2(C)[C@H](C1)CC[C@H]1[C@@H]3CCC[C@@]3(C)CC[C@@H]12
Computed Properties
- Exact Mass: 276.24500
- Monoisotopic Mass: 276.245
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 391
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2A^2
- XLogP3: 5.9
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 375.9±10.0 °C at 760 mmHg
- Flash Point: 158.4±11.5 °C
- Refractive Index: 1.527
- Solubility: DMSO: 14 mg/mL at ≤60 °C, soluble
- PSA: 20.23000
- LogP: 4.78010
- Vapor Pressure: 0.0±1.9 mmHg at 25°C
Androstan-3-ol, (3b,5a)- Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Androstan-3-ol, (3b,5a)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM360870-50mg |
(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol |
1224-92-6 | 95%+ | 50mg |
$*** | 2023-04-03 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-252281-50mg |
5α-Androstan-3β-ol, |
1224-92-6 | 50mg |
¥1655.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018517-50mg |
(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol |
1224-92-6 | 95% | 50mg |
¥3159.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018517-100mg |
(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol |
1224-92-6 | 95% | 100mg |
¥3549.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018517-1g |
(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol |
1224-92-6 | 95% | 1g |
¥9313.00 | 2024-08-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-252281-50 mg |
5α-Androstan-3β-ol, |
1224-92-6 | 50mg |
¥1,655.00 | 2023-07-10 |
Androstan-3-ol, (3b,5a)- Related Literature
-
1. Synthesis and structural characterization of technetium and rhenium complexes containing derivatized amino acidsMichela Cattabriga,Andrea Marchi,Lorenza Marvelli,Roberto Rossi,Gianni Vertuani,Rita Pecoraro,Angelo Scatturin,Valerio Bertolasi,Valeria Ferretti J. Chem. Soc. Dalton Trans. 1998 1453
Additional information on Androstan-3-ol, (3b,5a)-
Androstan-3-ol, (3β,5α)-: An Overview of a Key Steroid Compound (CAS No. 1224-92-6)
Androstan-3-ol, (3β,5α)- (CAS No. 1224-92-6) is a significant steroid compound that has garnered considerable attention in the fields of biochemistry, pharmacology, and medicinal chemistry. This compound is a derivative of androstan, a class of steroids characterized by their four-ring structure and specific functional groups. The (3β,5α)- configuration indicates the spatial arrangement of the hydroxyl group at the C-3 position and the hydrogen atoms at the C-5 position, which are crucial for its biological activity and reactivity.
The structure of Androstan-3-ol, (3β,5α)- consists of a cyclopentanoperhydrophenanthrene backbone with a hydroxyl group at the C-3 position in the β configuration and a hydrogen atom at the C-5 position in the α configuration. This unique structure confers specific properties that make it an important molecule in various biological processes and potential therapeutic applications.
In recent years, Androstan-3-ol, (3β,5α)- has been studied extensively for its role in hormone signaling pathways. Research has shown that this compound can interact with steroid receptors, particularly androgen receptors, which are involved in regulating gene expression and cellular functions. These interactions have implications for conditions such as prostate cancer, where androgen receptor signaling plays a critical role.
One of the key areas of research involving Androstan-3-ol, (3β,5α)- is its potential as a therapeutic agent. Studies have explored its use in modulating androgen receptor activity to treat conditions such as benign prostatic hyperplasia (BPH) and prostate cancer. For instance, a recent study published in the *Journal of Medicinal Chemistry* demonstrated that Androstan-3-ol, (3β,5α)- can selectively inhibit androgen receptor signaling without causing significant side effects, making it a promising candidate for further development.
Beyond its role in hormone signaling, Androstan-3-ol, (3β,5α)- has also been investigated for its anti-inflammatory properties. Inflammation is a common feature of many diseases, including autoimmune disorders and chronic conditions. Research has shown that this compound can reduce inflammatory markers such as cytokines and chemokines by modulating immune cell function. This property makes it an attractive target for developing new anti-inflammatory drugs.
The synthesis of Androstan-3-ol, (3β,5α)- has been optimized through various chemical routes to improve yield and purity. One common method involves starting from cholesterol or other readily available steroidal precursors. The process typically involves multiple steps, including functional group manipulation and stereochemical control to achieve the desired (3β,5α)- configuration. Advances in synthetic chemistry have made it possible to produce this compound on a larger scale for both research and potential commercial applications.
In addition to its biological activities, Androstan-3-ol, (3β,5α)- has also been studied for its potential as a biomarker. Biomarkers are indicators of biological processes or disease states that can be measured objectively. Research has shown that levels of Androstan-3-ol, (3β,5α)- can be correlated with certain health conditions, making it a useful tool for diagnostic purposes. For example, elevated levels of this compound have been observed in patients with prostate cancer, suggesting its potential as a biomarker for early detection and monitoring of the disease.
The safety profile of Androstan-3-ol, (3β,5α)- is another important aspect of its research and development. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses with minimal adverse effects. However, ongoing clinical trials are necessary to fully evaluate its safety and efficacy in human subjects. These trials will provide valuable data on dosing regimens, pharmacokinetics, and potential interactions with other medications.
In conclusion, Androstan-3-ol, (3β,5α)- (CAS No. 1224-92-6) is a multifaceted steroid compound with significant potential in various areas of biomedical research and drug development. Its unique structure and biological activities make it an important molecule for understanding hormone signaling pathways and developing new therapeutic agents. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in improving human health.
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